[(2-Bromophenyl)methyl](methyl)[(oxan-4-yl)methyl]amine
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Overview
Description
(2-Bromophenyl)methyl[(oxan-4-yl)methyl]amine is an organic compound with a complex structure that includes a bromophenyl group, a methyl group, and an oxan-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)methyl[(oxan-4-yl)methyl]amine typically involves multiple steps, including the formation of the bromophenyl group, the methylation process, and the incorporation of the oxan-4-yl group. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic compounds .
Industrial Production Methods
Industrial production of (2-Bromophenyl)methyl[(oxan-4-yl)methyl]amine may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing specialized equipment and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)methyl[(oxan-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives of the original compound.
Scientific Research Applications
(2-Bromophenyl)methyl[(oxan-4-yl)methyl]amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromophenyl)methyl[(oxan-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with aromatic receptors, while the oxan-4-yl group can influence the compound’s solubility and bioavailability. The methyl group may affect the compound’s overall stability and reactivity.
Comparison with Similar Compounds
(2-Bromophenyl)methyl[(oxan-4-yl)methyl]amine can be compared with similar compounds such as:
(2-Chlorophenyl)methyl[(oxan-4-yl)methyl]amine: Similar structure but with a chlorine atom instead of bromine.
(2-Fluorophenyl)methyl[(oxan-4-yl)methyl]amine: Contains a fluorine atom in place of bromine.
(2-Iodophenyl)methyl[(oxan-4-yl)methyl]amine: Features an iodine atom instead of bromine.
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-N-methyl-1-(oxan-4-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO/c1-16(10-12-6-8-17-9-7-12)11-13-4-2-3-5-14(13)15/h2-5,12H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAOUECICKTYBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCOCC1)CC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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